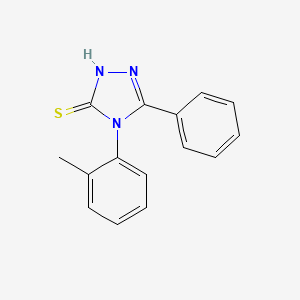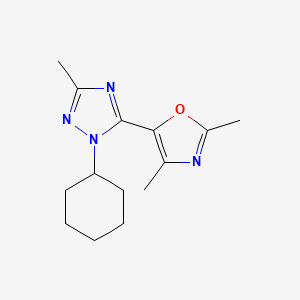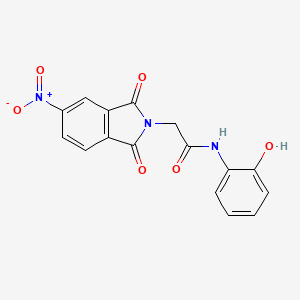![molecular formula C20H28N2O3 B5624127 {3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5624127.png)
{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that typically feature heterocyclic structures, such as morpholine and piperidine rings, which are often explored for their potential bioactive properties. Compounds with these structural motifs are synthesized and studied for various applications in medicinal chemistry due to their interaction with biological targets.
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions, starting from basic heterocyclic scaffolds such as piperidine or morpholine. For example, a novel heterocycle with antiproliferative activity was prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, showcasing a method to introduce morpholine and piperidine units into complex molecules (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing piperidine and morpholine is often characterized using techniques like IR, NMR, LC-MS, and X-ray crystallography. These compounds typically exhibit significant stability due to intramolecular hydrogen bonds, as seen in the study by Prasad et al. (2018), where a related compound showed a stable crystal structure supported by C—H…O and C—H…N hydrogen bonds.
Chemical Reactions and Properties
The reactivity of such compounds can vary based on their functional groups. For instance, nucleophilic substitution reactions involving morpholine and piperidine in different solvents have been studied, providing insight into the kinetic behavior and reaction mechanisms (Hamed, 1997).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystallographic analysis offers insights into the compound's solid-state structure, as demonstrated by studies on related compounds (Prasad et al., 2018).
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-8-20(16-23)9-5-10-22(15-20)19(24)17-6-3-4-7-18(17)21-11-13-25-14-12-21/h2-4,6-7,23H,1,5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHBDIIICKNTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)C2=CC=CC=C2N3CCOCC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B5624046.png)
![5-(dimethylamino)-2-[2-(4-fluorophenyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5624047.png)
![methyl 3-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5624055.png)
![8-[(4-fluoro-2-methylphenyl)sulfonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624059.png)
![methyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5624061.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B5624070.png)

![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5624078.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5624095.png)


![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B5624136.png)

![2-methyl-8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5624157.png)